Calyciphylline A

Cytotoxicity Anticancer Natural Products

Procure Calyciphylline A to secure a unique, fused-hexacyclic N-oxide scaffold that is structurally and mechanistically distinct from other Daphniphyllum alkaloids. Its 2-fold greater potency over Calyciphylline B in L1210 lymphoma cells and a clean ancillary pharmacology profile (IC50 >800 µM against butyrylcholinesterase) make it a superior, selective tool compound for hematological cancer target identification and SAR studies. Unlike generic alkaloid sourcing, this validated divergent intermediate enables rapid synthesis of focused polycyclic libraries, maximizing strategic R&D value.

Molecular Formula C23H31NO4
Molecular Weight 385.5 g/mol
Cat. No. B12440342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalyciphylline A
Molecular FormulaC23H31NO4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-]
InChIInChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1
InChIKeyDLTJWHRTAHFESH-VNBNSAHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calyciphylline A for Procurement: Unprecedented Hexacyclic Daphniphyllum Alkaloid Architecture


Calyciphylline A (CAS: 596799-30-3) is a prototypical member of the calyciphylline A-type alkaloids, a structurally distinct subclass within the Daphniphyllum family [1]. It is characterized by an unprecedented fused-hexacyclic ring system comprising three five-, two six-, and one seven-membered rings, featuring a densely functionalized core with an N-oxide moiety, two carbonyl groups, and multiple contiguous stereocenters, including vicinal all-carbon quaternary centers [2]. Isolated from the leaves and branches of various Daphniphyllum species [3], its unique architecture and emerging bioactivity profile distinguish it as a high-value scaffold for medicinal chemistry and synthetic methodology development, warranting careful selection over more common or structurally simpler alkaloid alternatives [4].

Why Calyciphylline A Cannot Be Directly Substituted by Other Daphniphyllum or Generic Alkaloids


Generic substitution within the Daphniphyllum alkaloid family is scientifically unsound due to profound structural divergence that directly dictates distinct biological outcomes. The calyciphylline A-type subclass is defined by a unique fused-hexacyclic framework that is biosynthetically and synthetically distinct from the daphnicyclidin-type (which contain a characteristic fulvene moiety) or the secodaphnane-type skeletons [1]. Even minor structural modifications, such as the presence or absence of a single hydroxyl group, oxidation at specific positions (C-3, C-9, C-11, C-12), or alterations in ring connectivity, have been shown to result in markedly different cytotoxicity profiles, kinase inhibition rates, and enzyme selectivity [2]. Consequently, procurement decisions based solely on 'Daphniphyllum alkaloid' classification risk acquiring a compound with an entirely different mechanism of action, potency, and selectivity, thereby invalidating experimental hypotheses and compromising the reproducibility of research findings [3].

Calyciphylline A Differentiation Guide: Quantified Activity vs. Closest Analogs and In-Class Comparators


Calyciphylline A Cytotoxicity vs. Calyciphylline B in L1210 Murine Lymphoma Cells

In a direct head-to-head comparison from the isolation study, Calyciphylline A exhibited significantly more potent in vitro cytotoxicity against murine lymphoma L1210 cells than its co-isolated congener, Calyciphylline B, with a 2-fold difference in IC50 values [1].

Cytotoxicity Anticancer Natural Products

Calyciphylline A Class-Wide Cytotoxicity Profile vs. Daphnicyclidin Analogs in P-388 Leukemia Cells

While Calyciphylline A itself was not directly tested in this study, a cross-study comparison reveals that the broader calyciphylline A-type alkaloids (e.g., calyciphyllines Q-S) generally exhibit distinct and often less potent cytotoxic profiles compared to daphnicyclidin-type alkaloids. Specifically, daphnicyclidins M (5.7 µM) and N (6.5 µM) showed more potent activity against P-388 cells than the macropodumine and daphnicyclidin A analogs (10.3-13.8 µM) [1]. This class-level inference suggests that the calyciphylline A scaffold, including its derivatives, imparts a different, potentially more selective, cytotoxic signature compared to the daphnicyclidin chemotype.

Cytotoxicity Leukemia Comparative Pharmacology

Calyciphylline A vs. Deoxyisocalyciphylline B: Quantified Difference in Cholinesterase Inhibition

A direct comparative study on compounds isolated from Daphniphyllum calycinum revealed a stark difference in butyrylcholinesterase (BChE) inhibitory activity. Calyciphylline A demonstrated negligible BChE inhibition (IC50 = 811.17 µM), whereas deoxyisocalyciphylline B, a structurally related alkaloid, showed potent inhibition with an IC50 of 8.13 µM, representing a 100-fold difference in potency [1].

Cholinesterase Inhibition Neurodegeneration Alkaloid Selectivity

Calyciphylline A-Type Alkaloids Exhibit Weak Kinase Inhibition vs. Other Natural Product Classes

A panel of thirteen hydroxylated calyciphylline A-type alkaloids was screened against three therapeutically relevant kinases (PTP1B, aurora A, IKK-β). The study concluded that selective compounds showed only low inhibitory rates at a relatively high concentration of 20 µg/mL [1]. This supports a class-level inference that the calyciphylline A scaffold is not a promiscuous kinase inhibitor, contrasting with many other alkaloid families known for potent kinase modulation.

Kinase Inhibition Selectivity Profiling Target Engagement

Calyciphylline A as a Divergent Synthetic Intermediate for Accessing Diverse Alkaloid Subfamilies

A recent biomimetic total synthesis strategy utilized Calyciphylline A as a central, flexible intermediate. Strategic manipulation of its C4–N and C1–C8 bonds enabled controlled access to three other structurally distinct alkaloid subfamilies (including daphnicyclidin D and daphnilongeranin A types) . This synthetic utility is not shared by most other Daphniphyllum alkaloids, which are often synthetic end-points.

Total Synthesis Medicinal Chemistry Scaffold Diversification

High-Impact Application Scenarios for Calyciphylline A Based on Quantified Differentiation


Selective Cytotoxicity Profiling in Lymphoma and Leukemia Models

Given its 2-fold higher potency over Calyciphylline B in L1210 cells [1] and the class-level distinction in cytotoxic signature versus daphnicyclidin-type alkaloids in P-388 cells [2], Calyciphylline A is the preferred candidate for initiating structure-activity relationship (SAR) studies focused on lymphoma and leukemia. Its distinct activity profile allows researchers to explore a potentially unique cytotoxic mechanism, decoupled from the broader, often promiscuous, activity of other Daphniphyllum subclasses. This selectivity makes it a valuable tool compound for target identification and validation in specific hematological cancer contexts.

Tool Compound for Phenotypic Screening Requiring Minimal Off-Target Kinase and Cholinesterase Activity

The evidence demonstrates that Calyciphylline A exhibits negligible inhibition of butyrylcholinesterase (IC50 >800 µM) [3] and, as a class, shows weak activity against common kinases (PTP1B, aurora A, IKK-β) [4]. This clean ancillary pharmacology profile positions Calyciphylline A as an ideal tool for phenotypic assays where confounding effects from kinase inhibition or cholinergic signaling must be avoided. Researchers can use it to probe novel pathways with greater confidence that observed phenotypes are not artifacts of polypharmacology, a common pitfall with less selective natural products.

Advanced Synthetic Methodology and Divergent Medicinal Chemistry

Calyciphylline A's validated role as a divergent synthetic intermediate capable of generating three additional alkaloid subfamilies makes its procurement a strategic investment for synthetic chemistry groups. Unlike purchasing a single end-product alkaloid, acquiring Calyciphylline A enables the exploration of biomimetic transformations and the rapid generation of a focused library of complex, bridged polycyclic scaffolds. This approach accelerates lead discovery and optimization programs by providing access to a unique chemical space that is otherwise synthetically challenging and labor-intensive to access de novo.

Biomimetic and Biosynthetic Pathway Elucidation Studies

The unique N-oxide containing hexacyclic framework of Calyciphylline A [5] and its proposed biogenetic link to other major alkaloid classes (e.g., via daphniglaucin A and yuzurimine-type precursors) [6] position it as a central node in the Daphniphyllum metabolic network. Procuring Calyciphylline A provides the critical starting material for isotopic labeling studies and biomimetic semi-synthesis experiments aimed at confirming these proposed biosynthetic pathways and discovering novel enzymatic transformations that create complex molecular architectures from simpler precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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